Ethyl 5-aminooxazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-amino-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-2-10-6(9)4-5(7)11-3-8-4/h3H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZZMNWQXZRTRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 5 Aminooxazole 4 Carboxylate and Its Functionalized Analogs
Classical and Established Synthetic Routes to the Oxazole (B20620) Ring System
The foundational methods for constructing the oxazole core have been established for decades and remain valuable for their reliability and predictability. These routes typically involve the cyclization of functionalized acyclic precursors.
Cyclization Reactions for Oxazole Formation (e.g., from α-halo carbonyl compounds)
One of the most traditional and widely employed methods for oxazole synthesis is the reaction between an α-haloketone and a primary amide. This reaction, a variation of the Robinson-Gabriel synthesis, proceeds via initial N-alkylation of the amide by the α-haloketone, followed by cyclization and dehydration to furnish the oxazole ring. The dehydration step is often promoted by dehydrating agents such as sulfuric acid, phosphorus pentachloride, or phosphorus oxychloride. researchgate.net
Another classical approach is the Robinson-Gabriel synthesis itself, which involves the cyclodehydration of 2-acylamino ketones. ubc.ca These precursors can be prepared by the acylation of α-amino ketones. The versatility of these methods allows for the synthesis of a wide array of substituted oxazoles by varying the starting materials. Current time information in Bangalore, IN. While direct synthesis of ethyl 5-aminooxazole-4-carboxylate via this specific route is less common, the underlying principle of intramolecular cyclization of a suitably functionalized precursor is a cornerstone of oxazole chemistry.
Multi-Component Reactions for Direct Oxazole Synthesis
Multi-component reactions (MCRs) offer a highly efficient pathway to complex oxazole structures by combining three or more starting materials in a single synthetic operation. nih.gov These reactions are prized for their atom economy, convergent nature, and the structural diversity they can generate from simple precursors. organic-chemistry.org
A notable modern example is the visible-light-induced three-component reaction for synthesizing complex 2,4,5-trisubstituted oxazoles from iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles. organic-chemistry.org This catalyst- and additive-free method proceeds through a carbenic phosphorus-nitrile hybrid ylide formation and trapping cascade, showcasing high efficiency and a broad substrate scope. nih.govorganic-chemistry.org Another significant MCR is the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to react with aldehydes, leading to the formation of the oxazole ring. mdpi.com This method has been adapted for microwave-assisted conditions to improve efficiency and has been used to prepare various 5-aryl-1,3-oxazoles. mdpi.com
Table 1: Examples of Multi-Component Reactions for Oxazole Synthesis
| Reaction Type | Components | Key Reagent/Condition | Product Type | Reference |
|---|---|---|---|---|
| Photochemical Three-Component | Iodonium-phosphonium ylide, Carboxylic acid, Nitrile | Visible light | 2,4,5-Trisubstituted oxazoles | organic-chemistry.org, nih.gov |
| Van Leusen Reaction | Aldehyde, TosMIC | K₂CO₃, Methanol | 5-Substituted oxazoles | mdpi.com |
| Pd-catalyzed/Cu-mediated | Enolizable ketone, Amine | Pd(OAc)₂, Cu(OAc)₂, O₂ | Trisubstituted oxazoles | researchgate.net |
Stepwise Annulation Strategies for Derivatized 5-Aminooxazoles
Stepwise strategies involve the sequential construction and modification of precursors to build the final 5-aminooxazole structure. These methods allow for precise control over the substitution pattern of the heterocyclic ring.
Preparation from (Acylamino)cyanoacetates and Related Precursors
The synthesis of functionalized 5-aminooxazoles can be effectively achieved starting from precursors related to (acylamino)cyanoacetates. A key strategy involves the use of 2-amido-3,3-dichloroacrylonitriles, which are themselves prepared by the acylation of 2-amino-3,3-dichloroacrylonitrile. researchgate.net These enamide intermediates react with amines in a twofold nucleophilic addition-elimination sequence, followed by an intramolecular cyclization to form the oxazole ring. This method yields 5-amino-4-cyanoxazoles, which are functionalized analogs of the target carboxylate. researchgate.net The reaction proceeds readily with aliphatic amines at room temperature. researchgate.net
Another related approach involves the reaction of arylisothiocyanates with sodium methyl cyanoacetate (B8463686). This reaction forms thioxo-propanoate intermediates, which can then be cyclized with hydroxylamine (B1172632) to yield methyl 5-amino-3-arylaminoisoxazole-4-carboxylates, demonstrating the utility of cyanoacetate derivatives in building substituted amino-azole systems. researchgate.net
Elaboration of the Oxazole Ring from Open-Chain Intermediates
The construction of the oxazole ring often proceeds through the cyclization of a carefully designed open-chain intermediate. This process is fundamental to many synthetic routes, including classical methods and more advanced strategies. For instance, the reaction of 2-amido-3,3-dichloroacrylonitriles with amines first forms an open-chain enamine-type intermediate after the initial substitution of a chlorine atom. This intermediate then undergoes intramolecular cyclization, where the amide oxygen attacks a carbon atom, leading to the formation of the oxazole ring and elimination of the second chlorine atom. researchgate.net
In a conceptually novel approach, a strategically positioned 5-aminooxazole can itself act as an internal activator for a C-terminal carboxylic acid. This involves a domino process where protonation of the 5-aminooxazole leads to an electrophilic iminium salt. This is then trapped by a neighboring carboxylic acid to form a spirolactone intermediate, which ultimately rearranges to form macrocycles. nih.govnih.gov While this is an application of a pre-formed 5-aminooxazole, the initial three-component synthesis of the 5-aminooxazole itself from an isocyanide, a carboxylic acid, and an amine highlights the assembly from open-chain precursors. nih.gov
Advanced and High-Efficiency Synthesis Techniques
Modern synthetic chemistry has introduced several advanced techniques to improve the efficiency, environmental footprint, and scope of oxazole synthesis.
Microwave-assisted organic synthesis (MAOS) has been successfully applied to the van Leusen reaction, significantly reducing reaction times and often improving yields for the synthesis of 5-aryl-1,3-oxazoles. mdpi.com Another powerful technique involves the use of transition metal catalysis. For example, a palladium-catalyzed and copper-mediated oxidative cyclization has been developed for the synthesis of trisubstituted oxazoles. This method is thought to proceed through a cascade of C-N and C-O bond formations. researchgate.net Similarly, copper-catalyzed tandem oxidative cyclization of enamides provides an efficient route to 2,5-disubstituted oxazoles at room temperature.
Photoredox catalysis represents another frontier, enabling reactions under mild conditions using visible light. Gold/copper dual catalysis combined with photoredox catalysis facilitates a highly efficient synthesis of alkyl oxazoles from N-propargylamides and alkyl halides. mdpi.com These advanced methods often provide access to complex oxazole derivatives that are difficult to obtain through classical routes.
Table 2: Overview of Advanced Synthesis Techniques for Oxazoles
| Technique | Key Features | Example Application | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields | Van Leusen synthesis of 5-aryl-1,3-oxazoles | mdpi.com |
| Metal-Catalyzed Oxidative Cyclization | Use of catalysts like Pd, Cu; cascade reactions | Synthesis of trisubstituted oxazoles from ketones and amines | researchgate.net |
| Photoredox Catalysis | Mild conditions, visible light as energy source | Synthesis of alkyl oxazoles from N-propargylamides | mdpi.com |
| Mechanochemical Synthesis | Solvent-free or reduced solvent, high efficiency | Synthesis of 5-amino-4-cyanoxazoles from 2-amido-3,3-dichloroacrylonitriles | researchgate.net |
Microwave-Assisted Synthetic Procedures
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including oxazole derivatives. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to shorter reaction times and cleaner product formation compared to conventional heating methods. clockss.orgnih.gov
In the context of oxazole synthesis, microwave irradiation has been successfully employed in various reaction types. For instance, one-pot multicomponent reactions, such as the condensation of 2-aminothiazole (B372263), aromatic aldehydes, and ethyl acetoacetate, have been efficiently carried out under microwave irradiation to produce thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives. clockss.org This approach highlights the potential of microwave heating to facilitate complex transformations in a single step. Although not directly reporting on this compound, this demonstrates the applicability of the technology to related heterocyclic systems.
The benefits of microwave-assisted synthesis extend to improving reaction conditions by enabling catalyst-free reactions and simplifying work-up procedures. clockss.org For example, the synthesis of 3-amino-1,2,4-triazoles has been achieved in high yields by reacting aminoguanidine (B1677879) bicarbonate with carboxylic acids under microwave irradiation at elevated temperatures. mdpi.com This method avoids the need for a catalyst and allows for straightforward product isolation. mdpi.com These examples underscore the potential for developing efficient and clean microwave-assisted protocols for the synthesis of this compound.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Often hours to days | Typically minutes to a few hours clockss.orgmdpi.com |
| Energy Efficiency | Lower | Higher due to direct heating of reactants |
| Yields | Variable, can be lower | Often higher yields clockss.orgnih.gov |
| Side Reactions | More prevalent | Reduced due to shorter reaction times |
| Catalyst Requirement | Often necessary | Can sometimes be eliminated clockss.org |
Flow Chemistry Applications in 5-Aminooxazole-4-carboxylate Production
Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and scalability. While specific applications of flow chemistry for the production of this compound are not detailed in the provided search results, the principles of flow chemistry are being applied to the synthesis of related heterocyclic compounds.
The synthesis of ethyl 2-aminothiazole-5-carboxylate has been described using a procedure that, while not explicitly a flow process, involves the controlled, dropwise addition of reagents at low temperatures, a technique amenable to flow chemistry adaptation. The reaction involves the formation of a chloroaldehyde intermediate which then reacts with thiourea (B124793) to form the thiazole (B1198619) ring. Such multi-step sequences can often be streamlined and made more efficient in a continuous flow setup.
The broader concept of green synthesis, which is a core principle behind the adoption of flow chemistry, is gaining traction in the synthesis of oxazole derivatives. ijpsonline.comresearchgate.net Flow synthesis is mentioned as one of the green synthetic approaches that can reduce the formation and use of toxic chemicals while increasing reaction performance. researchgate.net The potential for integrating catalytic systems, such as those described in the previous section, into a flow reactor could lead to highly efficient and sustainable production methods for this compound.
Regioselective Synthesis of Substituted 5-Aminooxazole-4-carboxylates
The regioselective synthesis of substituted 5-aminooxazole-4-carboxylates is crucial for creating specific isomers with desired biological or material properties. Several strategies have been developed to control the regiochemistry of the oxazole ring formation.
One notable method involves the reaction of arylisothiocyanate derivatives with sodium methyl cyanoacetate to form thioxo-propanoates. researchgate.net Subsequent reaction with hydroxylamine provides a synthetically useful route to methyl 5-amino-3-arylaminoisoxazole-4-carboxylates in good yields. researchgate.net This approach allows for the introduction of a substituted amino group at the 3-position of the isoxazole (B147169) ring.
Another powerful strategy for achieving regioselectivity is through catalyzed cycloaddition reactions. A Cp*Co(III)-catalyzed formal [3+2] cycloaddition of N-(pivaloyloxy)amides with ynamides provides a simple and efficient protocol for the regioselective synthesis of 5-aminooxazoles. nih.gov This method offers mild reaction conditions and a broad substrate scope. nih.gov
Furthermore, the synthesis of regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates has been achieved through the reaction of β-enamino ketoesters with hydroxylamine hydrochloride. beilstein-journals.orgktu.eduresearchgate.net The synthetic route starts with the condensation of 1,3-diketones with N,N-dimethylformamide dimethylacetal to form the β-enamino ketoester precursor. beilstein-journals.orgresearchgate.net The subsequent cycloaddition with hydroxylamine leads to the formation of the substituted 1,2-oxazole. beilstein-journals.orgresearchgate.net A plausible mechanism suggests that the reaction proceeds through the initial attack of hydroxylamine on the enamine carbon, followed by cyclization and dehydration to yield the final product. researchgate.net
Green Chemistry Principles in Synthetic Route Development
The application of green chemistry principles to the synthesis of oxazole derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. ijpsonline.comresearchgate.net These principles focus on the use of safer solvents, renewable starting materials, and energy-efficient methods, and the minimization of waste. nih.gov
Several green approaches have been applied to oxazole synthesis. The use of alternative energy sources like microwave irradiation and ultrasound has been shown to enhance reaction rates and yields, often under milder conditions than traditional methods. ijpsonline.comnih.govnih.gov For instance, ultrasound-assisted synthesis (sonochemistry) has been effectively used for the synthesis of isoxazoles through cycloaddition and condensation reactions. nih.gov
The choice of solvent is another critical aspect of green chemistry. Water, being non-toxic and inexpensive, is considered the greenest solvent, and its use in organic synthesis is highly desirable. kthmcollege.ac.in Aqueous-ethanol mixtures have also been employed as environmentally benign reaction media. kthmcollege.ac.in The use of ionic liquids as recyclable reaction media represents another green alternative to volatile organic solvents. ijpsonline.com
Catalysis is also a cornerstone of green chemistry. The development of efficient and recyclable catalysts, particularly those based on abundant and non-toxic metals like calcium, contributes to more sustainable synthetic routes. nih.gov A calcium-catalyzed synthesis of 5-aminooxazoles has been reported as an inherently green transformation due to the catalyst and solvent choice, as well as the production of environmentally benign by-products. nih.gov Furthermore, solvent- and catalyst-free methods, where applicable, represent the ideal in green synthesis. kthmcollege.ac.in
Table 2: Green Chemistry Approaches in Oxazole Synthesis
| Green Chemistry Principle | Application in Oxazole Synthesis | Reference |
| Alternative Energy Sources | Microwave irradiation, Ultrasound | ijpsonline.com, nih.gov, nih.gov |
| Safer Solvents | Water, Aqueous-ethanol mixtures, Ionic liquids | ijpsonline.com, kthmcollege.ac.in |
| Catalysis | Use of non-precious metal catalysts (e.g., Calcium), Catalyst-free reactions | kthmcollege.ac.in, nih.gov |
| Waste Minimization | One-pot reactions, High atom economy | clockss.org |
Reactivity and Mechanistic Investigations of the 5 Aminooxazole 4 Carboxylate Core
Transformations Involving the C5 Amino Group
The amino group at the C5 position of the oxazole (B20620) ring is a key functional handle for a variety of chemical reactions, including annulations to form fused heterocycles, derivatizations, and reactions with electrophiles.
Annulation Reactions for Fused Heterocyclic Systems
The C5 amino group readily participates in cyclization reactions to construct fused bicyclic and polycyclic heterocyclic systems. These reactions are of significant interest due to the structural analogy of the resulting compounds to naturally occurring purine (B94841) bases.
A prominent application of ethyl 5-aminooxazole-4-carboxylate and its derivatives is the synthesis of oxazolo[5,4-d]pyrimidines. mdpi.comnih.gov These compounds are structural analogs of purines, where the imidazole (B134444) ring is replaced by an oxazole ring, and are often referred to as 9-oxa-guanines. mdpi.com The general strategy for their synthesis involves the construction of a pyrimidine (B1678525) ring onto the existing oxazole core. nih.gov
One common synthetic route begins with the reaction of a 5-aminooxazole derivative with a reagent that provides the necessary carbon atom for the pyrimidine ring. For instance, reaction with triethyl orthoformate can yield an intermediate imidoester, which upon ring closure with an amine, such as an aqueous solution of methylamine, affords the corresponding oxazolo[5,4-d]pyrimidine (B1261902). mdpi.com
The resulting oxazolo[5,4-d]pyrimidine scaffold is a key pharmacophore in medicinal chemistry, with derivatives showing potential as anticancer and antiviral agents. nih.govnih.gov Their structural similarity to nucleic acid bases like adenine (B156593) and guanine (B1146940) allows them to act as antimetabolites, potentially interfering with DNA synthesis and other cellular processes. mdpi.commdpi.com
Table 1: Examples of Reagents for Oxazolo[5,4-d]pyrimidine Synthesis
| Starting Material | Reagent(s) | Resulting Fused System |
|---|
Beyond the well-established synthesis of oxazolo[5,4-d]pyrimidines, the C5 amino group can be utilized to construct other fused nitrogen-containing heterocycles. For example, reactions with appropriate bifunctional electrophiles can lead to the formation of pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e] mdpi.comnih.govCurrent time information in Bangalore, IN.triazolo[1,5-c]pyrimidines. semanticscholar.org These reactions often proceed through a Dimroth rearrangement, highlighting the versatility of the aminooxazole core in complex heterocyclic synthesis. semanticscholar.org
Derivatization via Urea (B33335), Thiourea (B124793), and Related Intermediates
The nucleophilic character of the C5 amino group allows for its derivatization through reactions with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. These intermediates can then be further manipulated. For instance, a 5-(2-aminooxazol-4-yl)isoxazole-3-carboxylate was synthesized by reacting an α-bromoketone with urea in dimethylformamide under microwave irradiation. nih.gov This demonstrates the utility of urea in constructing more complex heterocyclic systems attached to the oxazole core.
Reactions with Electrophiles at the Amino Nitrogen
The amino group at the C5 position can react with a variety of electrophiles. These reactions can be used to introduce a wide range of substituents, thereby modifying the electronic and steric properties of the molecule. For example, acylation reactions with acid chlorides or anhydrides can introduce acyl groups.
Reactions at the C4 Carboxylate Moiety
The C4 carboxylate group, typically an ethyl ester, is an electrophilic site that can undergo various transformations. While the ester is relatively stable, it can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. nih.gov This carboxylic acid can then serve as a precursor for other functional groups.
A conceptually novel macrolactonization has been developed where a 5-aminooxazole acts as an internal, traceless activator for a neighboring C-terminal carboxylic acid. nih.gov This process is initiated by protonation of the 5-aminooxazole, which leads to the formation of an electrophilic iminium salt. nih.gov Intramolecular trapping of this species by the carboxylic acid, followed by nucleophilic attack from a tethered alcohol, results in the formation of a macrolactone. nih.gov This domino reaction proceeds under mild acidic conditions without the need for an external coupling reagent. nih.gov
Furthermore, the ester can be converted to an amide by reaction with amines. For instance, a series of novel ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates were synthesized, demonstrating the transformation of the carboxylate into an amide linkage. researchgate.net
Ester Hydrolysis and Functional Group Interconversions
The ester group at the 4-position of the oxazole ring is amenable to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. nih.govlibretexts.org This transformation is a common strategy to unmask a reactive handle for further functionalization or to facilitate decarboxylation.
Base-induced ester hydrolysis, or saponification, typically proceeds via a nucleophilic acyl substitution mechanism. libretexts.org The hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequent collapse of this intermediate results in the expulsion of the ethoxide leaving group and formation of the carboxylate salt. Acidification in a separate step then furnishes the carboxylic acid. libretexts.org
Acid-catalyzed hydrolysis, on the other hand, involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.org A water molecule then acts as a nucleophile, attacking the activated carbonyl group. Following a series of proton transfers, ethanol (B145695) is eliminated, yielding the carboxylic acid. libretexts.org This process is essentially the reverse of a Fischer esterification. libretexts.org
The resulting carboxylic acid can then be subjected to various functional group interconversions. For instance, it can be converted to an acid chloride, which serves as a highly reactive intermediate for the synthesis of amides, esters, and other acyl derivatives.
Amidation and Reduction Reactions of the Ester Group
The ester moiety of this compound can be directly converted to an amide through aminolysis. This reaction typically requires heating the ester with an amine, sometimes in the presence of a catalyst. The resulting amides are important, as the amide bond is a key structural feature in many biologically active molecules. nih.gov
Furthermore, the ester group can be reduced to a primary alcohol. This transformation is commonly achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The resulting hydroxymethyl group at the 4-position of the oxazole ring provides another point for synthetic diversification.
Electrophilic and Nucleophilic Substitutions on the Oxazole Ring
The oxazole ring itself can undergo both electrophilic and nucleophilic substitution reactions, although the regioselectivity is highly dependent on the nature of the substituents already present on the ring and the reaction conditions.
Arylation Reactions of Oxazole-4-carboxylates
Direct C-H arylation has emerged as a powerful tool for the functionalization of oxazole rings, offering an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov Palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate has been shown to be a regioselective process. nih.govorganic-chemistry.org The reaction typically occurs at the C2 and C5 positions of the oxazole ring. organic-chemistry.org
Monoarylation at the C2 position is generally favored, but diarylation at both C2 and C5 can be achieved by modifying the reaction conditions, such as increasing the catalyst and ligand loading. organic-chemistry.org The ethyl ester group at the 4-position plays a crucial role in directing the arylation. organic-chemistry.org Following the arylation, the ester group can be removed via hydrolysis and subsequent decarboxylation to afford 2- and 2,5-di(hetero)aryloxazoles. nih.govorganic-chemistry.org This methodology has been successfully applied to the synthesis of natural products like balsoxin and texaline. nih.gov
More recent developments have explored radical C-H arylation of oxazoles with aryl iodides using a base like cesium carbonate as an electron donor and a catalytic electron transfer mediator. acs.org This method provides an efficient route to 2-aryloxazoles. acs.org
Halogenation and Subsequent Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Halogenation of the oxazole ring provides a versatile entry point for a variety of cross-coupling reactions. The introduction of a halogen atom, typically bromine or iodine, creates a reactive site for the formation of new carbon-carbon or carbon-heteroatom bonds.
The Suzuki-Miyaura cross-coupling reaction is a widely used method for the formation of biaryl linkages and has been successfully applied to halogenated oxazole-4-carboxylates. researchgate.netnih.govresearchgate.net This palladium-catalyzed reaction involves the coupling of a halo-oxazole with an organoboron reagent, such as a boronic acid or ester. nih.govresearchgate.net The site-selectivity of the Suzuki-Miyaura coupling on polyhalogenated oxazoles can be controlled by the choice of catalyst, ligands, and reaction conditions. nih.govrsc.org For instance, in 2,4-diiodooxazole, the coupling can be directed to occur preferentially at the C4 position. nih.gov
Cycloaddition Reactions and Pericyclic Processes
The oxazole ring can participate in cycloaddition reactions, acting as a diene component in Diels-Alder reactions or as a partner in other pericyclic processes. These reactions are valuable for the construction of complex polycyclic systems.
[3+2] Cycloadditions (e.g., Huisgen cycloadditions, "click" chemistry)
The Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click" chemistry, involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring. beilstein-journals.orgorganic-chemistry.orgwikipedia.orgnih.gov While the oxazole ring itself doesn't directly participate as the 1,3-dipole, synthetic strategies can involve the use of precursors that contain both an oxazole moiety and a functional group capable of undergoing a Huisgen cycloaddition, such as an azide (B81097) or an alkyne.
For instance, a molecule containing an this compound core could be functionalized with an azide group. This azide-functionalized oxazole could then react with an alkyne in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a 1,2,3-triazole ring. organic-chemistry.orgwikipedia.org This approach allows for the modular and efficient connection of the oxazole scaffold to other molecular fragments. nih.gov The regioselectivity of the CuAAC reaction typically affords the 1,4-disubstituted triazole isomer. organic-chemistry.orgwikipedia.org
Furthermore, formal [3+2] cycloaddition reactions have been developed for the synthesis of the 5-aminooxazole core itself. nih.gov For example, a Cp*Co(III)-catalyzed reaction between N-(pivaloyloxy)amides and ynamides provides a regioselective route to 5-aminooxazoles. nih.gov
Hetero-Diels-Alder Reactions
The participation of oxazoles in Diels-Alder reactions is a well-established method for the synthesis of various heterocyclic and carbocyclic systems, most notably pyridines via an inverse-electron-demand Diels-Alder reaction followed by a retro-Diels-Alder cascade. In these transformations, the oxazole typically acts as the diene component. However, the reactivity of the 5-aminooxazole core, specifically in this compound, in hetero-Diels-Alder reactions is not extensively documented in the scientific literature.
Generally, the viability of a five-membered heterocycle to act as a diene is influenced by its aromatic character and the electronic nature of its substituents. Electron-donating groups on the oxazole ring can increase the energy of the Highest Occupied Molecular Orbital (HOMO), enhancing its reactivity in normal-electron-demand Diels-Alder reactions. Conversely, electron-withdrawing groups can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the heterocycle a better diene for inverse-electron-demand cycloadditions.
In the case of this compound, the amino group at the C5 position is a strong electron-donating group, while the carboxylate at C4 is electron-withdrawing. This push-pull substitution pattern complicates predictions of its dienic or dienophilic character. While related oxazole systems are known to undergo intramolecular Diels-Alder reactions to form complex scaffolds like 6-azaindoles, specific examples involving this compound as a reactant in intermolecular hetero-Diels-Alder reactions are not readily found. pitt.edu Thiazole (B1198619) and imidazole analogs, which share structural similarities, have been shown to participate in hetero-Diels-Alder reactions, often requiring Lewis acid catalysis to proceed, indicating that the C=S or C=N bond can act as a dienophile. rug.nl
Table 1: General Reactivity of Related Heterocycles in Diels-Alder Reactions
| Heterocycle | Role in Reaction | Typical Dienophile/Diene | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Furan | Diene | Maleimides | Elevated Temperature (80°C) | Exo-adduct | nih.gov |
| Thiophene | Diene | Maleimides | Requires oxidation to thiophene-S-oxide | Cycloadduct | nih.gov |
| Imidazole-2-thione | Dienophile (C=S bond) | Dimethylbutadiene | Lewis Acid (BF₃·Et₂O), Reflux | Spiro-cycloaddition product | rug.nl |
| Thiazole | Diene (as o-quinodimethane) | Dichloroquinoline-5,8-dione | Not specified | Azanthra[2,3-b]thiazole-5,10-dione | capes.gov.br |
This table illustrates the general reactivity of heterocycles related to oxazole in Diels-Alder reactions. Specific data for this compound is not available.
Rearrangement Reactions (e.g., Cornforth Rearrangement Mechanisms)
A key rearrangement reaction characteristic of the oxazole ring is the Cornforth rearrangement. wikipedia.org This thermal rearrangement is particularly relevant to oxazoles bearing a carbonyl-containing substituent at the C4 position, such as in this compound. chem-station.com The reaction involves the formal exchange of the substituent at C5 with the side chain at C4. wikipedia.org
The mechanism of the Cornforth rearrangement proceeds through a concerted, pericyclic transition state. wikipedia.org It begins with a thermal electrocyclic ring-opening of the oxazole ring to form a transient dicarbonyl nitrile ylide intermediate. chem-station.comdrugfuture.com This highly reactive intermediate then undergoes a 1,5-dipolar cyclization to furnish the rearranged, isomeric oxazole. drugfuture.com The reversibility of the initial ring-opening means the reaction's outcome is dependent on the relative thermodynamic stability of the starting material and the product. wikipedia.org
For a generic 4-acyloxazole, the mechanism can be visualized as follows:
Electrocyclic Ring Opening: Heat induces a cleavage of the C2-O1 bond and the C4-C5 bond of the oxazole ring.
Formation of Nitrile Ylide: This ring-opening forms a planar, conjugated nitrile ylide intermediate. The stability of this ylide is crucial for the reaction to proceed.
1,5-Dipolar Cyclization: The ylide intermediate rapidly cyclizes, but with the substituents now exchanged, to form the new, isomeric oxazole ring.
Research has demonstrated that this rearrangement can be used to synthesize 5-aminooxazole-4-carboxylates from isomeric oxazole-4-carboxamides, often facilitated by microwave irradiation to improve yields and reduce reaction times. researchgate.net Studies by Dewar and Turchi in the 1970s provided significant insight into the mechanism, confirming the nature of the nitrile ylide intermediate and exploring the scope and limitations of the reaction. wikipedia.orgdrugfuture.com They found that the reaction proceeds efficiently, with yields often exceeding 90%, particularly when nitrogen-containing heterocycles are involved. wikipedia.org
Table 2: Key Features of the Cornforth Rearrangement
| Feature | Description | Reference |
|---|---|---|
| Reaction Type | Thermal rearrangement of 4-carbonyl substituted oxazoles. | wikipedia.orgchem-station.com |
| Key Intermediate | Dicarbonyl nitrile ylide formed via pericyclic ring opening. | chem-station.comdrugfuture.com |
| Driving Force | Thermodynamic stability of the rearranged product relative to the starting material. | wikipedia.org |
| Application | Synthesis of 5-aminooxazole-4-carboxylates from oxazole-4-carboxamides. | researchgate.net |
| Typical Conditions | Thermal (heating) or microwave-assisted. | chem-station.comresearchgate.net |
Role of Tautomerism in Reactivity
Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, plays a critical role in the reactivity of many heterocyclic compounds. mdpi.com For this compound, the potential for amino-imino tautomerism is a key consideration that directly influences its chemical behavior.
The compound can exist in at least two tautomeric forms: the amino form (this compound) and the imino form (Ethyl 5-imino-2,5-dihydro-1,2-oxazole-4-carboxylate). nih.gov
Amino Tautomer: In this form, the oxazole ring retains its aromatic character. The exocyclic nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and capable of participating in reactions such as acylation or alkylation. The aromaticity of the ring provides a degree of stability.
Imino Tautomer: In the imino form, the aromaticity of the oxazole ring is disrupted. The endocyclic nitrogen atom at position 2 is protonated, and the exocyclic nitrogen is part of a C=N double bond. This tautomer has a non-aromatic, dihydro-oxazole core.
The position of the tautomeric equilibrium is influenced by several factors, including the solvent, temperature, and pH. In solution, there is likely a rapid interconversion between these forms. The predominance of one tautomer over the other dictates the molecule's reactivity profile. For instance:
Nucleophilic Attack: The amino tautomer, with its nucleophilic NH₂ group, would be expected to react with electrophiles at the exocyclic nitrogen.
Cycloaddition Reactions: The loss of aromaticity in the imino tautomer might make the C3=C4 double bond more susceptible to cycloaddition reactions, although this is speculative.
Acidity/Basicity: The presence of both a basic amino/imino group and an acidic N-H proton in the imino form means the molecule's protonation state and reactivity are highly pH-dependent.
The study of tautomerism in similar heterocyclic systems, such as pyrazolones, has shown that the equilibrium can be shifted by substituents and that different tautomers can predominate in different solvents. researchgate.net While extensive studies specifically quantifying the tautomeric equilibrium for this compound are not widely published, its existence is fundamental to understanding and predicting its reaction pathways.
Applications As a Synthetic Building Block in Complex Chemical Architectures
Construction of Fused Bicyclic and Polycyclic Heterocycles
The strategic placement of reactive functional groups on the oxazole (B20620) ring of ethyl 5-aminooxazole-4-carboxylate and its derivatives makes it an ideal precursor for the annulation of additional rings, leading to the formation of fused bicyclic and polycyclic systems.
Oxazolo[5,4-d]pyrimidines, which are considered 9-oxa-analogs of purines, represent a class of heterocyclic compounds of significant interest due to their structural similarity to naturally occurring nucleic acid bases. nih.govnih.gov this compound and its derivatives are key building blocks for synthesizing these purine (B94841) analogs. A common strategy involves the initial formation of the oxazole ring, followed by the construction of the pyrimidine (B1678525) ring. nih.gov
For instance, a stepwise annulation strategy is often employed for the preparation of 2-substituted 5-aminooxazolo[5,4-d]pyrimidin-7(6H)-ones, also known as 9-oxa-guanines. nih.gov This approach allows for the introduction of various substituents at the 2-position of the final fused system. The synthesis of the required 5-aminooxazole precursors can be achieved from (acylamino)cyanoacetates. nih.gov These precursors can then undergo reaction with reagents like benzoylisothiocyanate to form thioureas, which are intermediates in the cyclization to the desired oxazolo[5,4-d]pyrimidines. nih.gov However, direct cyclization of these thioureas is not always successful, necessitating a stepwise approach. nih.gov
The synthesis of oxazolo[5,4-d]pyrimidine (B1261902) derivatives is a prominent application of functionalized 5-aminooxazoles. nih.gov These compounds are recognized for their potential as anticancer agents. nih.gov The general synthetic approach can involve building the pyrimidine ring onto a pre-existing functionalized oxazole. nih.govnih.gov
A two-step synthetic pathway has been successfully utilized to create novel oxazolo[5,4-d]pyrimidine derivatives. nih.gov This process can start from a C(2)-functionalized 5-aminooxazole-4-carbonitrile, which is a versatile building block for these constructions. nih.gov For example, the reaction of 5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile with triethyl orthoformate yields an intermediate imidoester derivative. nih.gov Subsequent ring closure with an aqueous solution of an amine, such as methylamine, affords the target oxazolo[5,4-d]pyrimidine. nih.gov This method highlights how the oxazole core acts as a scaffold for the formation of the fused pyrimidine ring.
There are two primary methods for synthesizing the oxazolo[5,4-d]pyrimidine system:
Cyclization of a pyrimidine ring onto an appropriately substituted oxazole derivative. nih.gov
Cyclization of an oxazole ring onto a pre-existing pyrimidine derivative. nih.gov
The first synthesis of this ring system was achieved through the second method. nih.gov
Table 1: Synthetic Pathway to Oxazolo[5,4-d]pyrimidines
| Step | Reactants | Reagents | Product | Reference |
|---|---|---|---|---|
| 1 | 5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile | Triethyl orthoformate | Intermediate imidoester derivative | nih.gov |
The synthesis of hybrid molecules incorporating both isoxazole (B147169) and oxazole rings is an area of growing interest, aiming to combine the pharmacological properties of both heterocycles. This compound derivatives serve as foundational structures for creating these complex hybrids.
A notable example is the synthesis of oxazolo[5,4-d]pyrimidines that bear an isoxazole substituent at the 2-position. nih.gov The synthesis starts with a molecule that already contains both an isoxazole and an oxazole ring, specifically 5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile. nih.gov This starting material is then elaborated to form the fused pyrimidine ring, resulting in a complex isoxazole-oxazole hybrid system. nih.gov
The synthesis of such hybrid systems often involves multi-step procedures. For instance, the synthesis of indole-isoxazole hybrids, a related concept, has been achieved by reacting an intermediate with hydroxylamine (B1172632) hydrochloride to form the isoxazole carboxylate, which is then further modified. nih.gov Similarly, the reaction of aryl isothiocyanates with sodium methyl cyanoacetate (B8463686) followed by reaction with hydroxylamine hydrochloride can produce methyl 5-amino-3-arylaminoisoxazole-4-carboxylates, which are valuable intermediates for more complex heterocyclic systems. researchgate.net
Synthesis of Diversely Substituted Oxazole Derivatives
The oxazole ring in this compound is amenable to various substitution reactions, allowing for the synthesis of a wide range of derivatives with tailored properties.
The structure of this compound offers distinct reactivity at its C2, C4, and C5 positions, enabling regioselective functionalization. The amino group at C5 and the carboxylate group at C4 are inherent functionalities that can be modified. The C2 position, being unsubstituted in the parent molecule, is a prime site for introducing a wide range of substituents.
C(2)-functionalized 5-aminooxazole-4-carbonitriles are recognized as highly versatile building blocks for constructing more complex heterocyclic systems, such as the oxazolo[5,4-d]pyrimidines mentioned earlier. nih.gov The introduction of substituents at the C2 position is a key strategy in the synthesis of 9-oxa-purine analogs, allowing for the creation of a library of compounds with diverse biological activities. nih.gov
Furthermore, regioselective synthesis has been demonstrated in the preparation of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. beilstein-journals.org This involves the reaction of β-enamino ketoester precursors with hydroxylamine hydrochloride, leading to the construction of 5-cycloaminyl-1,2-oxazoles. beilstein-journals.org This highlights the ability to selectively introduce cyclic amino functionalities at the C5 position.
The synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates demonstrates functionalization at both the C3 and C5 positions of the isoxazole ring system, a close analog of the oxazole system. researchgate.net
The synthetic utility of this compound extends to the creation of multifunctional oxazole systems, where the oxazole core is decorated with various functional groups, leading to compounds with diverse chemical and biological properties.
For example, the synthesis of oxazolo[5,4-d]pyrimidines can result in molecules with an isoxazole substituent at one position and aliphatic amino chains at another, creating a multifunctional system with potential applications as inhibitors of enzymes like VEGFR-2. nih.gov
The preparation of 9-oxa-guanine analogs suitable for "click" chemistry is another example of creating multifunctional oxazoles. nih.gov By incorporating functionalities that can participate in copper-catalyzed Huisgen 1,3-dipolar cycloadditions, these molecules are designed for easy elaboration and conjugation to other molecules. nih.gov
The development of amino acid-like building blocks based on the oxazole scaffold, such as methyl 5-(cycloaminyl)-1,2-oxazole-4-carboxylates, results in multifunctional compounds that contain both amino and carboxyl groups on a heterocyclic core. beilstein-journals.org These building blocks are valuable for generating chemical libraries for drug discovery. beilstein-journals.org
Development of Chemical Libraries and Compound Collections
The structural attributes of this compound make it an ideal scaffold for the generation of chemical libraries. These collections of diverse compounds are crucial for high-throughput screening and the discovery of new bioactive molecules.
Scaffold Diversification Strategies
The oxazole ring of this compound serves as a versatile template that can be readily modified to generate a wide array of derivatives. Chemists employ various scaffold diversification strategies to introduce molecular diversity. These strategies often involve targeting the amino group and the ester functionality, as well as the oxazole ring itself. For instance, the amino group can be acylated, alkylated, or arylated to introduce a variety of substituents. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with different amines or alcohols to form amides or other esters. Furthermore, the oxazole ring can undergo cycloaddition reactions or be opened and re-cyclized to generate novel heterocyclic systems.
A notable example involves the synthesis of 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. nih.gov In this work, a series of derivatives with different alkyl chains at the N-1 position of the imidazole (B134444) core were synthesized and evaluated for their antiproliferative potential against various human cancer cell lines. nih.gov This highlights how systematic modifications to the core scaffold can lead to the discovery of compounds with significant biological activity. nih.gov
Combinatorial Chemistry Approaches
Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of compounds from a common building block like this compound. By systematically combining a set of diverse starting materials in a controlled manner, vast libraries of related molecules can be generated. The reactive handles on the this compound scaffold are well-suited for combinatorial approaches.
For example, a library of N-substituted derivatives can be prepared by reacting this compound with a collection of different acyl chlorides or sulfonyl chlorides. Similarly, a library of amides can be generated by first hydrolyzing the ester to the carboxylic acid and then coupling it with a diverse set of amines. These combinatorial libraries are invaluable resources for screening against biological targets to identify lead compounds for drug discovery. The synthesis of a series of thiazole (B1198619) compounds bearing various chemotherapeutically-active pharmacophores exemplifies this approach, where thirty different derivatives were synthesized and evaluated for their antimicrobial and anticancer activities. nih.gov
Precursors for Other Heterocyclic Systems (e.g., pyridines, furans, oxadiazolines)
The reactivity of this compound allows for its transformation into a variety of other important heterocyclic systems. These transformations often involve ring-opening and subsequent recyclization reactions, or condensation reactions with other bifunctional molecules.
The synthesis of isothiazolo[5,4-b]pyridines is a prime example of using a related amino-heterocycle as a precursor. researchgate.net While not directly starting from this compound, the principles of using an amino-substituted heterocycle with an adjacent ester group to construct a fused pyridine (B92270) ring are analogous. For instance, diethyl 2-[(3-methylisothiazol-5-ylamino)methylene]malonate can be cyclized at high temperatures to form ethyl 4-hydroxy-3-methylisothiazolo[5,4-b]pyridine-5-carboxylate. researchgate.net This type of reaction demonstrates the potential for aminooxazoles to serve as synthons for pyridone-fused systems.
Furthermore, the amino group and the adjacent ester functionality in this compound can be utilized in condensation reactions with various 1,3-dicarbonyl compounds or their equivalents to construct substituted pyridine rings. The synthesis of various heterocyclic compounds through condensation reactions is a well-established strategy in organic chemistry. nih.gov
The transformation of aminoazoles into other heterocyclic systems is a broad and fruitful area of research. For example, 5-aminotetrazole (B145819) has been shown to react with 2-ethoxymethylidene-3-oxo esters to yield 2-azidopyrimidines or tetrazolo[1,5-a]pyrimidines depending on the reaction conditions. frontiersin.org This illustrates the versatility of the amino group in a heterocyclic context for building more complex fused ring systems.
Utilization in Peptidomimetic Design
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. The rigid heterocyclic core of this compound can serve as a scaffold to mimic peptide secondary structures like β-turns and γ-turns.
The amino and carboxylate groups on the oxazole ring provide convenient handles for attaching amino acid side chains or other functional groups, allowing for the creation of molecules that can mimic the spatial arrangement of key residues in a peptide. The synthesis of 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks, for instance, demonstrates the potential to create derivatives with specific side chains that can interact with biological targets. nih.gov
The development of minor groove binders (MGBs) for DNA is an area where heterocyclic scaffolds have been successfully employed. researchgate.net While the specific example cited involves isopropylthiazole, the principle of using a heterocyclic core to present functional groups for specific biological interactions is directly applicable to peptidomimetic design using this compound. researchgate.net The defined geometry of the oxazole ring can pre-organize the appended functional groups into a conformation that is complementary to a biological receptor, such as the minor groove of DNA or the active site of an enzyme.
Investigation of Molecular Interactions and Biological Activities in Vitro Research
Enzyme Inhibition Studies (Mechanism-Based)
The aminooxazole scaffold is a key feature in the design of various enzyme inhibitors. Research into derivatives has shown significant inhibitory potential against several classes of enzymes.
While no direct inhibitory activity of Ethyl 5-aminooxazole-4-carboxylate on ricin A-chain or carbonic anhydrase II has been reported in the reviewed literature, its role as a foundational molecule for creating potent Histone Deacetylase (HDAC) inhibitors is well-documented.
Histone Deacetylases (HDACs): Ethyl 2-aminooxazole-4-carboxylate serves as a commercially available starting material for the straightforward, two-step synthesis of novel hydroxamic acids. nih.gov These derivative compounds have demonstrated significant inhibitory effects against HDACs. nih.gov HDACs are a class of enzymes that play a crucial role in gene expression, and their inhibition is a key mechanism for many anti-cancer drugs. nih.govresearchgate.net Several of the synthesized hydroxamic acids bearing the 2-benzamidooxazole moiety, derived from the title compound, showed HDAC inhibition in the sub-micromolar range, with some being more potent than the FDA-approved HDAC inhibitor, SAHA. nih.gov
Kinetic studies are crucial for understanding the potency and mechanism of enzyme inhibitors. For derivatives of this compound, these studies have quantified their effectiveness.
The inhibitory activities of these derivative compounds against HDACs were determined, revealing IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity) in the sub-micromolar range. nih.gov For instance, one of the most potent derivatives, a hydroxamic acid bearing a 2-benzamidooxazole group, registered an IC₅₀ value of 0.010 µM, which is more potent than the reference compound SAHA (IC₅₀ of 0.025 µM). nih.gov
Additionally, studies on the broader aminooxazole chemical class have demonstrated its role in inhibiting other enzymes. For example, a known aminooxazole inhibitor of biotin (B1667282) carboxylase (BC) was found to have an inhibition constant (Kᵢ) of 0.8 ± 0.2 μM against the isolated BC subunit. tandfonline.com
Table 1: HDAC Inhibition by a Derivative of this compound
| Compound | Target | IC₅₀ (µM) | Reference Compound (SAHA) IC₅₀ (µM) |
|---|---|---|---|
| Hydroxamic acid derivative (5f) | HDACs | 0.010 | 0.25 |
Data sourced from Bioorganic & Medicinal Chemistry. nih.gov
Receptor Ligand Binding and Modulation Studies (In Vitro)
The interaction of molecules with specific biological targets is fundamental to their mechanism of action. Docking studies and binding assays help elucidate these interactions.
Molecular docking experiments have been performed on the hydroxamic acid derivatives of this compound to understand their binding mechanism. nih.gov These studies revealed that the derivatives fit into the active site of HDAC2 and HDAC6 isozymes. The binding affinity predicted by the docking program showed a good correlation with the experimentally determined IC₅₀ values, suggesting that favorable interactions within the enzyme's active site tunnel contribute positively to the inhibitory activity. nih.gov
In studies of other enzymes, the general aminooxazole scaffold has been shown to bind specifically within the ATP binding site of biotin carboxylase. tandfonline.com
There is no information available in the reviewed scientific literature regarding the interaction of this compound or its direct derivatives with cannabinoid receptors or their modulation of associated signal transduction pathways. Studies on cannabinoid receptor modulation have focused on other distinct chemical classes, such as 1,5-diaryl-1,2,3-triazoles. nih.gov
Antiproliferative and Cytotoxicity Investigations in Cell Culture Models
A primary application of developing enzyme inhibitors, such as those derived from this compound, is in cancer therapy. Therefore, their effects on cancer cells are a critical area of investigation.
Hydroxamic acids synthesized from the title compound have been evaluated for their cytotoxic effects against several human cancer cell lines. These derivatives generally exhibited good cytotoxicity, with IC₅₀ values in the low micromolar range, comparable to the established anticancer drug SAHA. nih.gov The antiproliferative activity was tested against colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer cell lines. nih.gov
Furthermore, mechanistic studies showed that representative compounds from this series could arrest the cell cycle in the G2 phase and significantly induce both early and late apoptosis in SW620 colon cancer cells. nih.gov
Table 2: Cytotoxicity of this compound Derivatives in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Range (µM) |
|---|---|---|
| SW620 | Colon Cancer | Low micromolar |
| PC-3 | Prostate Cancer | Low micromolar |
| NCI-H23 | Lung Cancer | Low micromolar |
Data sourced from Bioorganic & Medicinal Chemistry. nih.gov
Compound Names Table
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Ethyl 2-aminooxazole-4-carboxylate |
| SAHA (Suberoylanilide hydroxamic acid) |
| Biotin |
| ATP (Adenosine triphosphate) |
Inhibition of Cell Growth and Proliferation in Established Cell Lines (e.g., HeLa, HT-29, A549)
There is no publicly available scientific data detailing the effects of this compound on the inhibition of cell growth and proliferation in the HeLa, HT-29, or A549 cell lines.
Analysis of Cellular Processes: Colony Formation, Cell Migration, Cell Adhesion
Scientific studies investigating the impact of this compound on cellular processes such as colony formation, cell migration, and cell adhesion have not been published.
Induction of Programmed Cell Death (Apoptosis) and Mitochondrial Membrane Potential Changes
There is a lack of research on whether this compound can induce apoptosis or cause changes in the mitochondrial membrane potential in cancer cell lines.
Effects on Tubulin Polymerization
No studies have been published that examine the effects of this compound on tubulin polymerization.
Structure-Activity Relationship (SAR) Studies for Bioactive Analogs
Correlation Between Chemical Modifications and Biological Response
Due to the absence of biological activity data for this compound, no structure-activity relationship (SAR) studies correlating its chemical modifications with biological responses have been established.
Ligand Efficiency and Lipophilicity Analysis
An analysis of ligand efficiency and lipophilicity for this compound in the context of specific biological targets is not possible without primary binding and activity data.
In contrast, research on a structurally related imidazole (B134444) analog, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate , has shown significant in vitro anticancer activity. nih.gov Studies on this compound have demonstrated:
Inhibition of Cell Growth: It exhibited potent inhibitory effects on the growth of HeLa and HT-29 cancer cell lines. nih.gov
Cellular Processes: It was found to significantly inhibit tumor cell colony formation and migration, and it also displayed anti-adhesive properties in HeLa cells. nih.gov
Apoptosis and Mitochondrial Effects: The imidazole derivative induced early apoptosis in both HeLa and HT-29 cells and caused a dose-dependent reduction in the mitochondrial membrane potential. nih.gov
Tubulin Polymerization: This related compound also demonstrated antitubulin activity. nih.gov
While these findings for a related imidazole are compelling, it is crucial to emphasize that these results cannot be directly extrapolated to this compound. The change from an imidazole to an oxazole (B20620) core, along with the difference in substitution at the N-1 position, can dramatically alter the compound's biological activity.
Computational Chemistry and Molecular Modeling for Interaction Prediction
In the realm of drug discovery and materials science, computational chemistry and molecular modeling have emerged as indispensable tools for predicting molecular interactions and properties. For the compound this compound, these in silico methods provide a theoretical framework to forecast its behavior at the molecular level, guiding further experimental research. By simulating complex biological and chemical systems, researchers can gain insights into the compound's potential as a ligand, its electronic characteristics, and the stability of its interactions with target molecules.
Molecular Docking Simulations for Ligand-Target Binding
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for predicting the binding affinity and mode of interaction between a ligand, such as this compound, and a biological target, typically a protein or nucleic acid.
While specific docking studies on this compound are not extensively documented in publicly available literature, the principles of molecular docking can be illustrated through studies on structurally related compounds. For instance, research on various 1,3,4-oxadiazole (B1194373) and thiazole (B1198619) derivatives has demonstrated the utility of this approach. nih.govnih.govnih.gov In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The structure of the ligand, in this case, this compound, would be generated and optimized using computational chemistry software.
The docking process involves placing the ligand in the binding site of the protein and sampling a large number of possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex. For example, studies on thiazole carboxylate derivatives have shown good binding affinities to viral proteins, suggesting their potential as therapeutic targets. nih.gov Similarly, docking studies of other heterocyclic compounds have been used to elucidate their probable antibacterial and antifungal molecular targets. mdpi.com
Table 1: Illustrative Molecular Docking Parameters for a Hypothetical Study of this compound
| Parameter | Description | Example Value/Software |
| Target Protein | The biological macromolecule of interest. | e.g., Bacterial DNA gyrase, Fungal lanosterol (B1674476) 14α-demethylase |
| Ligand | The small molecule being docked. | This compound |
| Docking Software | The program used to perform the simulation. | AutoDock, Glide, GOLD |
| Search Algorithm | The method used to explore conformational space. | Lamarckian Genetic Algorithm, Monte Carlo |
| Scoring Function | The mathematical model used to estimate binding affinity. | e.g., Binding Energy (kcal/mol), Inhibition Constant (Ki) |
| Key Interactions | Predicted hydrogen bonds, hydrophobic contacts, etc. | e.g., H-bond with SER-84, Pi-Alkyl with ILE-78 |
This table is for illustrative purposes to demonstrate the type of data generated in a molecular docking study.
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and reactivity of molecules. These methods can provide detailed information about molecular orbitals, charge distribution, and the energies of different molecular states. For this compound, these calculations can help predict its chemical reactivity and the nature of its intermolecular interactions.
Methods such as Density Functional Theory (DFT) are commonly used to calculate various molecular properties. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's ability to donate or accept electrons. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution on the molecule's surface. These maps indicate regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into how the molecule will interact with other molecules. For this compound, the nitrogen and oxygen atoms of the oxazole ring and the carboxylate group are expected to be electron-rich regions, making them potential sites for hydrogen bonding and coordination with metal ions.
Table 2: Hypothetical Quantum Chemical Properties of this compound
| Property | Description | Predicted Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | e.g., -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | e.g., -1.2 eV |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | e.g., 5.3 eV |
| Dipole Moment | A measure of the molecule's overall polarity. | e.g., 3.5 Debye |
| Mulliken Atomic Charges | Partial charges on individual atoms. | e.g., N(amino): -0.4, O(carbonyl): -0.5 |
This table presents hypothetical values to illustrate the outputs of quantum chemical calculations.
Molecular Dynamics Simulations for Binding Stability
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in a molecular system over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding.
In a typical MD simulation of this compound bound to a target protein, the complex would be solvated in a box of water molecules and subjected to a set of physical laws governing atomic motion. The simulation would be run for a specific period, often on the nanosecond to microsecond timescale. Analysis of the resulting trajectory can reveal important information about the stability of the binding pose predicted by docking.
Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex over time. A stable RMSD suggests that the ligand remains in the binding pocket. The root-mean-square fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are flexible and which are constrained by the ligand's presence. Furthermore, MD simulations can be used to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. Recent studies on various heterocyclic compounds have utilized MD simulations to confirm the stability of ligand-protein interactions. nih.govresearchgate.net
Table 3: Illustrative Parameters from a Molecular Dynamics Simulation
| Parameter | Description | Example Finding |
| Simulation Time | The duration of the simulation. | 200 ns |
| Ligand RMSD | Root-mean-square deviation of the ligand's atomic positions. | Stable at ~2.5 Å after initial equilibration. |
| Protein RMSD | Root-mean-square deviation of the protein's backbone atoms. | Stable at ~3.0 Å, indicating no major conformational changes. |
| RMSF | Root-mean-square fluctuation of individual residues. | Lower RMSF for residues in the binding pocket, indicating stabilization by the ligand. |
| Binding Free Energy (MM/PBSA) | A more accurate estimation of binding affinity. | e.g., -45.2 kcal/mol |
This table is for illustrative purposes to show the type of data obtained from an MD simulation.
Analytical and Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
Proton (¹H) NMR spectroscopy is used to identify the different types of protons in a molecule. For Ethyl 5-aminooxazole-4-carboxylate, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Based on the compound's structure, the anticipated signals would include:
A triplet signal for the methyl (-CH₃) protons of the ethyl ester group.
A quartet signal for the methylene (B1212753) (-CH₂) protons of the ethyl ester group, showing coupling to the methyl protons.
A singlet for the proton attached to the oxazole (B20620) ring at position 3 (H-3).
A broad singlet corresponding to the two protons of the amino (-NH₂) group at position 5.
While this pattern is predicted, specific experimental data detailing the exact chemical shifts (δ) and coupling constants (J) for this compound are not prominently available in peer-reviewed literature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Frameworks
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a separate signal in the spectrum. The structure contains six distinct carbon atoms, and their expected chemical shifts would appear in characteristic regions:
The carbonyl carbon of the ester group is expected to resonate at the most downfield position (typically ~160-170 ppm).
The three carbons of the oxazole ring (C3, C4, and C5) would have distinct chemical shifts influenced by the attached functional groups (amino and carboxylate).
The two carbons of the ethyl group (-CH₂- and -CH₃) would appear in the upfield, aliphatic region of the spectrum.
Specific, published ¹³C NMR data for this compound is not readily found in the surveyed scientific literature.
| Technique | Structural Unit | Expected Signal Pattern | Notes |
|---|---|---|---|
| ¹H NMR | Ethyl -CH₃ | Triplet | Coupling with adjacent -CH₂- group. |
| ¹H NMR | Ethyl -CH₂- | Quartet | Coupling with adjacent -CH₃ group. |
| ¹H NMR | Oxazole H-3 | Singlet | Isolated proton on the heterocyclic ring. |
| ¹H NMR | Amino -NH₂ | Broad Singlet | Protons subject to exchange and quadrupole effects. |
| ¹³C NMR | Ester C=O | Downfield Singlet | Characteristic chemical shift for carbonyl carbons. |
| ¹³C NMR | Oxazole Ring Carbons (C3, C4, C5) | 3 Distinct Singlets | Chemical shifts are dependent on ring substituents. |
| ¹³C NMR | Ethyl Group Carbons (-CH₂, -CH₃) | 2 Distinct Singlets | Located in the upfield (aliphatic) region. |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously confirm the molecular structure and the specific arrangement of substituents on the oxazole ring, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other. For this compound, a key correlation would be observed between the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence) : This technique maps protons to their directly attached carbons. It would be used to definitively assign the signals for the oxazole H-3 proton to the C-3 carbon, as well as the ethyl protons to their respective carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals the spatial proximity of protons. While less critical for this relatively rigid molecule, it could further confirm through-space relationships between protons.
The application of these 2D NMR methods is standard practice for the structural elucidation of complex heterocyclic molecules, including various oxazole derivatives.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass, which allows for the determination of its elemental formula. For this compound (C₆H₈N₂O₃), HRMS would be used to confirm the molecular formula by comparing the experimentally measured mass of the molecular ion (e.g., [M+H]⁺) to its calculated theoretical value. The calculated exact mass for the protonated molecule [C₆H₉N₂O₃]⁺ is 157.0608.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing moderately polar molecules like this compound, typically generating a protonated molecular ion [M+H]⁺ with minimal fragmentation. This allows for clear determination of the molecular weight. nih.gov In other mass spectrometry methods like GC-MS, fragmentation can occur. For this compound, GC-MS data shows a top fragmentation peak at an m/z of 68, with other significant peaks at m/z 44 and 110. nih.gov
| Technique | Ion Type | Expected / Observed m/z | Information Provided |
|---|---|---|---|
| HRMS | [M+H]⁺ | 157.0608 (Calculated) | Confirms elemental formula (C₆H₈N₂O₃). |
| ESI-MS | [M+H]⁺ | ~157.1 | Confirms molecular weight (156.14 g/mol). |
| GC-MS | Fragment Ion | 68 (Observed) | Indicates a major fragmentation pathway of the molecule. nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of an organic compound reveals characteristic absorption bands corresponding to the vibrational frequencies of its bonds.
For carboxylates, two strong and characteristic absorption bands arise from the asymmetric and symmetric stretching of the -CO₂⁻ group, typically appearing in the ranges of 1650–1540 cm⁻¹ and 1450–1360 cm⁻¹, respectively. spectroscopyonline.com The C=O bond in a carbonyl group typically shows a strong absorption in the range of 1680-1750 cm⁻¹. chemguide.co.uk Additionally, the N-H bonds in primary amines exhibit stretching vibrations between 3100 and 3500 cm⁻¹. chemguide.co.uk The C-O single bond absorption is usually found in the fingerprint region, between 1000 and 1300 cm⁻¹. chemguide.co.uk
Table 1: Characteristic IR Absorption Bands
| Functional Group | Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch (Amine) | 3100 - 3500 |
| C=O Stretch (Ester) | 1680 - 1750 |
| C=N Stretch | ~1650 |
This table provides generalized ranges for the functional groups present in this compound. Actual peak positions can vary based on the specific molecular environment.
X-ray Crystallography for Solid-State Molecular Structure Elucidation
The crystal structure of a related compound, ethyl 2-aminooxazole-5-carboxylate, reveals planar sheets connected by intermolecular hydrogen bonding. researchgate.net In another study on a different heterocyclic compound, single-crystal X-ray diffraction (SC-XRD) was used to confirm the synthesized structure. nih.gov For complex molecules, X-ray crystallography can reveal detailed conformational features, such as the puckering of rings and the orientation of side chains. nih.gov The process involves crystallizing the compound and then analyzing the diffraction pattern of X-rays passing through the crystal. nih.govnih.gov
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for assessing the purity of a compound and for its isolation from reaction mixtures.
Thin-Layer Chromatography (TLC)
Thin-layer chromatography (TLC) is a rapid and widely used technique for monitoring the progress of a reaction and assessing the purity of a sample. analyticaltoxicology.com A small amount of the sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel, and a solvent system (mobile phase) is allowed to move up the plate. analyticaltoxicology.comresearchgate.net The separation is based on the differential partitioning of the components between the stationary and mobile phases. ictsl.net The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and can be used for identification. ictsl.net Visualization of the spots can be achieved under UV light or by using staining reagents. ictsl.net
Flash Column Chromatography
Flash column chromatography is a purification technique used to separate components of a mixture on a larger scale than TLC. The principle is similar to TLC, but the sample is loaded onto a column packed with a stationary phase (e.g., silica gel), and the mobile phase is pushed through the column under pressure. This allows for faster and more efficient separation of compounds. It is a common method for purifying crude reaction products. For instance, in the synthesis of related oxazole derivatives, flash column chromatography with an eluent such as a mixture of petroleum ether and ethyl acetate (B1210297) was used for purification. nih.gov
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is a highly sensitive and quantitative chromatographic technique used to determine the purity of a compound. vwr.com It utilizes high pressure to pass the mobile phase through a column packed with very fine particles, leading to high-resolution separations. The purity of a sample can be determined by the percentage of the total peak area that corresponds to the main compound. For example, a purity of ≥97.0% for a similar compound, Ethyl-2-Amino-4-phenylthiazole-5-carboxylate, was determined by HPLC. vwr.com
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a technique used to determine the elemental composition of a compound. By precisely measuring the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements present, the empirical formula of the compound can be determined. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula to confirm its composition. For this compound (C₆H₈N₂O₃), the theoretical elemental composition would be:
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 6 | 72.06 | 46.15% |
| Hydrogen | H | 1.01 | 8 | 8.08 | 5.18% |
| Nitrogen | N | 14.01 | 2 | 28.02 | 17.95% |
| Oxygen | O | 16.00 | 3 | 48.00 | 30.75% |
| Total | | | | 156.16 | 100.00% |
This table presents the theoretical elemental composition based on the molecular formula of this compound. Experimental values from elemental analysis should closely match these theoretical percentages to confirm the empirical formula.
Future Research Directions and Translational Potential in Chemical Research
Development of Novel and Sustainable Synthetic Routes
The advancement of synthetic methodologies for Ethyl 5-aminooxazole-4-carboxylate and related structures is crucial for their broader application. Future research is directed towards developing more efficient, cost-effective, and environmentally benign synthetic pathways.
Recent breakthroughs include a calcium-catalyzed elimination-cyclization reaction to produce densely functionalized 5-aminooxazoles. nih.gov This method is noted for its rapid reaction times (often under 30 minutes), high yields, and tolerance of a wide array of functional groups. nih.gov A key advantage of this approach is its sustainability, utilizing an environmentally friendly catalyst and producing benign alcoholic by-products. nih.gov
Another innovative approach involves the synthesis of 5-aminooxazole-4-carboxylates from α-chloroglycinates using an aluminum Lewis acid as a cyclocondensation promoter with isonitriles or cyanide ions. ubc.ca These modern methods offer significant improvements over traditional syntheses, which often require harsh conditions and produce more waste.
Future efforts will likely focus on optimizing these sustainable methods, expanding their substrate scope, and adapting them for large-scale industrial production. The development of one-pot multicomponent reactions for the synthesis of polysubstituted 5-aminooxazoles from readily available starting materials also represents a promising avenue of research. researchgate.net
Exploration of Uncharted Reactivity Patterns of the Oxazole (B20620) Core
The oxazole ring system in this compound presents a rich and underexplored area of chemical reactivity. The interplay between the amino group at the 5-position, the carboxylate at the 4-position, and the oxazole core itself offers opportunities for novel chemical transformations.
One fascinating aspect is the ability of the 5-aminooxazole moiety to act as an internal, traceless activator of a neighboring carboxylic acid. nih.govnih.gov This has been demonstrated in a novel macrolactonization technology where protonation of the 5-aminooxazole triggers a domino reaction, leading to the formation of macrocycles under mild acidic conditions without the need for a coupling reagent. nih.govnih.gov This unique reactivity opens up new strategies for the synthesis of complex molecules like cyclodepsipeptides. nih.gov
In related isoxazole (B147169) systems, the amino group has shown selective reactivity. For instance, in reactions with maleimides, the amine group of a hydrazide moiety reacts preferentially over the 5-amino group on the isoxazole ring. mdpi.com The presence of multiple alternative reaction centers in aminoazoles makes them valuable reagents for controlled, multidirectional interactions to synthesize a variety of heterocyclic compounds. frontiersin.org Future research will likely delve deeper into the factors governing the regioselectivity of reactions involving the different functional groups of this compound, leading to a greater understanding and exploitation of its synthetic potential.
Rational Design of Next-Generation Heterocyclic Scaffolds for Specific Applications
This compound is a valuable building block for the synthesis of more complex heterocyclic scaffolds with potential applications in medicine and materials science. acs.orgflemingcollege.ca The 2-aminooxazole moiety is considered a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for the widely used 2-aminothiazole (B372263) nucleus. acs.orgnih.gov This isosteric replacement can lead to improved physicochemical properties, such as enhanced solubility and reduced metabolic oxidation of the sulfur atom. nih.gov
This scaffold has been utilized in the development of novel antitubercular agents. nih.gov Furthermore, derivatives of this compound can be used to construct fused heterocyclic systems like oxazolo[5,4-d]pyrimidines, which are structurally similar to purine (B94841) bases and thus have potential as anticancer agents. mdpi.com The synthesis of such compounds often starts from a functionalized 5-aminooxazole-4-carbonitrile, highlighting the importance of the core structure of this compound. mdpi.com
Future research will focus on the continued use of this compound in diversity-oriented synthesis to generate libraries of novel heterocyclic compounds. frontiersin.org By systematically modifying the substituents on the oxazole ring and the ester group, it is possible to fine-tune the biological activity and physical properties of the resulting molecules for specific therapeutic targets.
Deeper Elucidation of Molecular Mechanisms in Biological Systems through In Vitro Models
While direct in vitro studies on this compound are not extensively documented, research on structurally similar compounds provides a strong basis for future investigations into its biological activity. Derivatives of related heterocyclic systems, such as thiazoles and imidazoles, have demonstrated significant antimicrobial and anticancer properties in in vitro assays.
For example, a series of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives were synthesized and evaluated for their antimicrobial and anticancer activities. nih.gov Several of these compounds showed notable antibacterial activity, particularly against Gram-positive bacteria, and some exhibited a broad spectrum of anticancer activity against numerous tumor cell lines. nih.gov Similarly, derivatives of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate have shown potent antiproliferative effects against various human cancer cell lines, inducing apoptosis and inhibiting tumor cell migration. nih.gov
Isoxazole derivatives have also been investigated for their ability to combat pathogenic biofilms. mdpi.com Certain 5-amino-3-methyl-1,2-oxazole-4-carboxylate derivatives displayed significant antimicrobial activity and were able to reduce biofilm formation by over 90% with low cytotoxicity against human fibroblast cells. mdpi.com
These findings strongly suggest that derivatives of this compound are prime candidates for similar in vitro screening to uncover their potential as therapeutic agents. Future research should involve systematic screening of a library of its derivatives against a panel of bacterial, fungal, and cancer cell lines to identify lead compounds and elucidate their mechanisms of action.
Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Materials Science
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the fields of drug discovery and materials science, and these technologies can be powerfully applied to the study of this compound and its derivatives. youtube.com A key application is in the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR allows researchers to predict the biological activity of new compounds based on their chemical structure, significantly accelerating the identification of promising drug candidates. nih.gov
For heterocyclic compounds like oxadiazole derivatives, 3D-QSAR models (CoMFA and CoMSIA) have been successfully built to predict their activity as anti-Alzheimer's agents. nih.govrsc.org These models provide contour maps that offer structural insights for designing new compounds with improved inhibitory activities. nih.govrsc.org Similar computational approaches can be applied to a library of this compound derivatives to predict their activity against various biological targets.
ML algorithms are also crucial for virtual screening of large compound libraries, predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and even designing novel molecules with desired characteristics. nih.gov By training ML models on existing data for oxazole and related heterocyclic compounds, it is possible to design new derivatives of this compound with optimized therapeutic potential or specific material properties.
Future research will undoubtedly see a greater integration of AI and ML in the design and development of novel compounds derived from this compound, leading to more efficient and targeted discovery processes.
Role in Specialty Chemical Production and Advanced Materials Science
Beyond its potential in medicinal chemistry, this compound and its derivatives have potential applications in the production of specialty chemicals and advanced materials. The unique electronic and structural properties of the oxazole ring make it an attractive component for functional organic materials.
For instance, related heterocyclic compounds like thiazoles are being explored for their use in novel conjugated polymers for organic photodetectors (OPDs). researchgate.net The development of such materials is crucial for applications like fingerprint-on-display sensors. researchgate.net The electron-rich nature of the 5-aminooxazole ring system could be harnessed to create new polymers with interesting optical and electronic properties.
Furthermore, the ability of the 5-aminooxazole moiety to participate in specific, controlled reactions makes it a useful building block in the synthesis of complex molecular architectures. frontiersin.org This could be exploited in the production of fine chemicals, organic dyes, or other specialty chemicals where precise control over molecular structure is essential.
Future research in this area will likely involve the synthesis and characterization of polymers and other advanced materials incorporating the this compound scaffold to explore their potential in electronics, photonics, and other high-tech applications.
Q & A
What are the established synthetic routes for Ethyl 5-aminooxazole-4-carboxylate, and how can reaction yields be optimized?
Basic : The compound is synthesized via cyclization of α-chloroglycinates under basic conditions. A typical protocol involves reacting α-chloroglycinate esters with urea or thiourea derivatives in ethanol at 80–100°C, followed by purification via recrystallization . Characterization employs NMR (¹H/¹³C), IR, and HRMS to confirm structure and purity .
Advanced : Yield optimization requires controlling stoichiometry, solvent polarity, and temperature. For instance, using DMF as a polar aprotic solvent improves cyclization efficiency, while microwave-assisted synthesis reduces reaction time. Catalytic additives (e.g., ZnCl₂) enhance regioselectivity in oxazole ring formation .
How can regioselective functionalization of this compound be achieved for derivatization studies?
Basic : The amino group at position 5 and the ester at position 4 are primary sites for functionalization. Acylation of the amino group with anhydrides or acid chlorides under mild basic conditions (e.g., pyridine) yields amide derivatives .
Advanced : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables regioselective introduction of aryl/heteroaryl groups at position 2 or 4. Pre-halogenation (e.g., using NBS) generates intermediates like 2-bromo derivatives, which are reactive in coupling reactions .
What spectroscopic techniques are critical for resolving structural ambiguities in derivatives of this compound?
Basic : ¹H NMR is essential for confirming substitution patterns, with deshielded protons near electronegative groups (e.g., ester or amino) appearing at δ 6.5–8.5 ppm. IR identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and NH₂ bending modes (~1600 cm⁻¹) .
Advanced : 2D NMR (COSY, HSQC) resolves overlapping signals in polysubstituted derivatives. HRMS with ESI+ ionization confirms molecular formulas, while X-ray crystallography (using SHELXL ) provides absolute configuration for chiral derivatives .
How can computational modeling predict the reactivity and stability of this compound under varying conditions?
Advanced : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions, identifying nucleophilic/electrophilic sites. Molecular dynamics simulations assess conformational stability, particularly for the oxazole ring’s puckering (quantified via Cremer-Pople parameters ). These models guide solvent selection and predict degradation pathways under acidic/basic conditions .
What strategies address contradictions in reported biological activity data for this compound derivatives?
Advanced : Discrepancies often arise from assay conditions (e.g., pH, solvent). Standardize assays using PBS (pH 7.4) and DMSO <1% (v/v) to minimize solvent interference. Dose-response curves (IC₅₀/EC₅₀) should be validated with positive controls (e.g., known kinase inhibitors for kinase assays). Meta-analyses of SAR studies clarify substituent effects on bioactivity .
How can crystallographic data resolve ambiguities in the solid-state structure of this compound?
Basic : Single-crystal X-ray diffraction determines bond lengths/angles and hydrogen-bonding networks. SHELXL refines structures, with R-factor <5% indicating high accuracy .
Advanced : Twinning or disorder in crystals complicates refinement. Use PLATON’s ADDSYM to check for missed symmetry, and OLEX2 for multipole refinement of electron density maps. High-resolution data (≤0.8 Å) resolves rotational disorders in the ethyl ester group .
What are the key considerations for ensuring compound stability during storage and handling?
Basic : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the ester group. Use gloveboxes for moisture-sensitive reactions and PTFE-lined caps to avoid adsorption .
Advanced : Accelerated stability studies (40°C/75% RH for 4 weeks) predict shelf life. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and identify byproducts using LC-MS .
How can reaction mechanisms for oxazole ring formation be experimentally validated?
Advanced : Isotopic labeling (e.g., ¹⁵N-urea) traces nitrogen incorporation into the oxazole ring. Kinetic studies (variable-temperature NMR) identify rate-determining steps, while trapping intermediates (e.g., α-chloroglycinate adducts) with quenching agents provides mechanistic evidence .
What methodologies enable the synthesis of enantiomerically pure derivatives of this compound?
Advanced : Chiral auxiliaries (e.g., Evans’ oxazolidinones) induce asymmetry during cyclization. Alternatively, enzymatic resolution (lipases in organic solvents) separates enantiomers post-synthesis. Chiral HPLC (e.g., Chiralpak IA column) with hexane/IPA eluents confirms enantiopurity .
How can researchers reconcile discrepancies between computational predictions and experimental reactivity data?
Advanced : Reassess computational parameters (e.g., solvent models: PCM vs. SMD). Experimental validation via Hammett plots (σ values for substituents) correlates electronic effects with reaction rates. Multi-variable regression analyses identify steric/electronic outliers in DFT-predicted pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
